
N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide involves several steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization to yield pyrazoloquinolines, which upon substitution yield the final compound . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide involves its interaction with molecular targets such as TGF-beta receptor type-1 . This interaction can modulate various cellular pathways, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide is unique due to its specific structural features and biological activities. Similar compounds include other quinoxaline derivatives and imidazole-containing compounds . These compounds share some structural similarities but may differ in their specific biological activities and applications.
References
Properties
CAS No. |
1132610-45-7 |
|---|---|
Molecular Formula |
C19H15FN6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[5-(5-fluoro-6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C19H15FN6O/c1-10-13(20)4-6-15(23-10)18-17(25-19(26-18)24-11(2)27)12-3-5-14-16(9-12)22-8-7-21-14/h3-9H,1-2H3,(H2,24,25,26,27) |
InChI Key |
TYPILNNEZPSNTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=C(N=C(N2)NC(=O)C)C3=CC4=NC=CN=C4C=C3)F |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N=C(N2)NC(=O)C)C3=CC4=NC=CN=C4C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


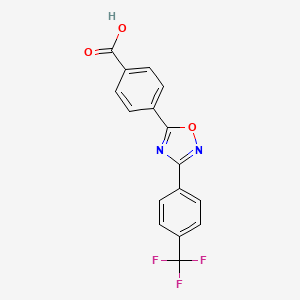
![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulphate](/img/new.no-structure.jpg)
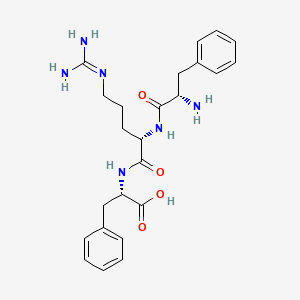
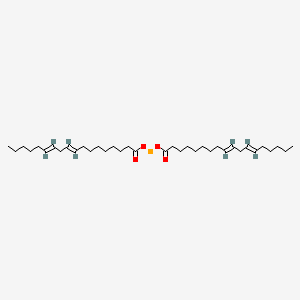
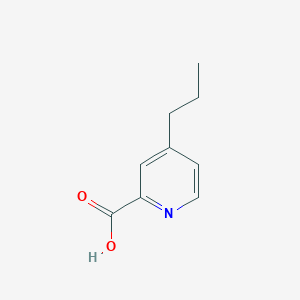
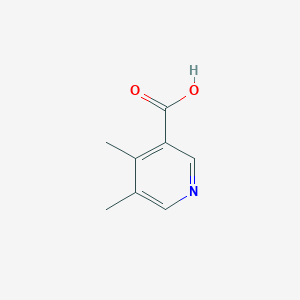
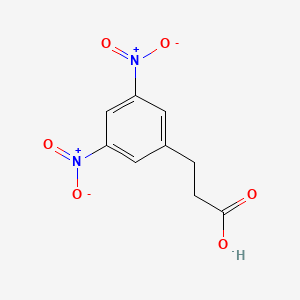
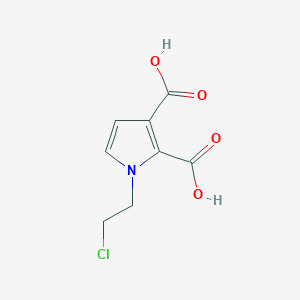
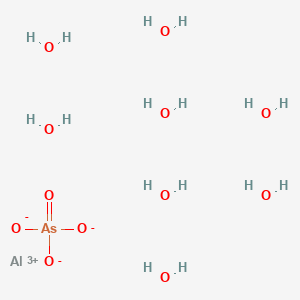
![[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1629548.png)
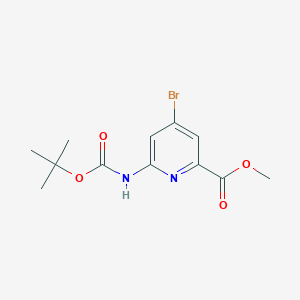
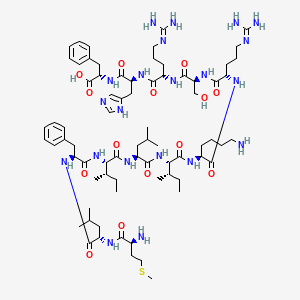
![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)
